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Compound of Interest

Compound Name: Methyl 3-pentenoate

Cat. No.: B1582013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-pentenoate, a valuable

unsaturated ester in organic synthesis. It covers its chemical identity, physical properties,

synthesis, and reactivity, with a focus on data and methodologies relevant to research and

development.

Chemical Identity and Properties
Methyl 3-pentenoate is an organic compound with the molecular formula C₆H₁₀O₂. It exists as

two geometric isomers, (E)- and (Z)-. The (E)-isomer, also known as methyl trans-3-

pentenoate, is the more common and extensively documented form.

IUPAC Name: Methyl pent-3-enoate[1] Stereoisomer-specific IUPAC Names:

methyl (3E)-pent-3-enoate[2][3]

methyl (3Z)-pent-3-enoate

CAS Numbers:

818-58-6: This number is often used for the unspecified mixture of isomers or the (E)-isomer.

[1][2][3][4]
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20515-19-9: This number is specifically assigned to the (E)-isomer, methyl trans-3-

pentenoate.[3][5]

Physicochemical Properties
The following table summarizes the key physical and chemical properties of methyl 3-
pentenoate, primarily referring to the (E)-isomer.

Property Value Source(s)

Molecular Formula C₆H₁₀O₂ [2][3][4][5]

Molecular Weight 114.14 g/mol [2][3][5]

Appearance
Colorless to light yellow clear

liquid
[6]

Density 0.93 g/mL at 25 °C [6]

Boiling Point 137-139 °C (at 760 mmHg) [6]

55-56 °C (at 20 mmHg) [4]

Refractive Index n20/D 1.420 - 1.421 [6]

Flash Point 24 °C (75.2 °F) - closed cup

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of methyl 3-
pentenoate. Below are the expected characteristic signals based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 3-pentenoate would exhibit

characteristic absorption bands for its functional groups.
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Wavenumber (cm⁻¹) Vibration Functional Group

~3080 C-H stretch =C-H (alkene)

3000-2850 C-H stretch -C-H (alkane)

~1740 C=O stretch Ester

~1650 C=C stretch Alkene

~1200 C-O stretch Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide

detailed structural information. The expected chemical shifts for methyl (E)-3-pentenoate are:

¹H NMR:

~5.5-5.7 ppm: Two vinyl protons (-CH=CH-), showing complex splitting.

~3.7 ppm: A singlet for the three methyl protons of the ester group (-OCH₃).

~3.0 ppm: A doublet for the two allylic protons (-CH₂-COOCH₃).

~1.7 ppm: A doublet of doublets for the three methyl protons adjacent to the double bond

(CH₃-CH=).

¹³C NMR:

~172 ppm: Carbonyl carbon of the ester (C=O).

~120-130 ppm: Two vinyl carbons (-CH=CH-).

~51 ppm: Methyl carbon of the ester (-OCH₃).

~38 ppm: Allylic carbon (-CH₂-COOCH₃).

~17 ppm: Methyl carbon adjacent to the double bond (CH₃-CH=).

Synthesis and Reactivity
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Methyl 3-pentenoate is a versatile building block in organic synthesis. Its reactivity is

dominated by the alkene and ester functional groups.

Synthesis of Methyl 3-pentenoate
A common and effective method for the synthesis of α,β-unsaturated esters like methyl 3-
pentenoate is the Wittig reaction. This reaction involves the coupling of an aldehyde with a

phosphorus ylide. For the synthesis of methyl (E)-3-pentenoate, acetaldehyde can be reacted

with a stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane.

Experimental Protocol: Representative Wittig Olefination

Step 1: Ylide Formation: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from

methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base

(e.g., sodium hydride) in an anhydrous aprotic solvent like THF.

Step 2: Olefination: Acetaldehyde, dissolved in the same solvent, is added dropwise to the

ylide solution at a controlled temperature (often 0 °C to room temperature).

Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted.

The byproduct, triphenylphosphine oxide, is often removed by crystallization or

chromatography. The crude product is then purified by distillation under reduced pressure to

yield methyl 3-pentenoate. The use of a stabilized ylide generally favors the formation of

the (E)-isomer.

The logical workflow for this synthesis is depicted in the following diagram.
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Workflow for the Synthesis of Methyl 3-pentenoate via Wittig Reaction
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Synthesis of Methyl 3-pentenoate via Wittig Reaction.
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Key Reactions of Methyl 3-pentenoate
The electron-withdrawing nature of the ester group makes the double bond of methyl 3-
pentenoate an excellent participant in several important carbon-carbon bond-forming

reactions.

Diels-Alder Reaction: As a dienophile, methyl 3-pentenoate can react with a conjugated diene

in a [4+2] cycloaddition to form a six-membered ring.[7] A classic example is the reaction with

cyclopentadiene, which is highly reactive due to its locked s-cis conformation.[8]

Experimental Protocol: Representative Diels-Alder Reaction

Step 1: Reactant Preparation: Freshly cracked cyclopentadiene (obtained from the retro-

Diels-Alder reaction of dicyclopentadiene) is dissolved in a suitable solvent like ethyl acetate

or dichloromethane.

Step 2: Cycloaddition: Methyl 3-pentenoate is added to the cyclopentadiene solution. The

reaction is often exothermic and can proceed at room temperature or with gentle heating.

Step 3: Product Isolation: After the reaction is complete, the solvent is removed under

reduced pressure. The resulting adduct, a bicyclic ester, can be purified by column

chromatography or distillation. The reaction typically favors the formation of the endo

stereoisomer due to secondary orbital interactions.
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Diels-Alder Reaction Pathway

Methyl 3-pentenoate (Dienophile)
+ Cyclopentadiene (Diene)

Cyclic Transition State
([4+2] Pericyclic)

Concerted Cycloaddition

Bicyclic Ester Adduct
(Endo-product favored)

Click to download full resolution via product page

General Pathway of a Diels-Alder Reaction.

Michael Addition: The double bond in methyl 3-pentenoate is an excellent Michael acceptor. It

can undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as

enolates derived from malonic esters, β-ketoesters, or organocuprates.

Experimental Protocol: Representative Michael Addition

Step 1: Nucleophile Generation: A Michael donor, such as dimethyl malonate, is

deprotonated using a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to

generate the nucleophilic enolate.

Step 2: Conjugate Addition: Methyl 3-pentenoate is added to the solution of the nucleophile.

The reaction mixture is stirred, often at room temperature, until the starting material is

consumed.

Step 3: Work-up and Purification: The reaction is neutralized with a weak acid, and the

product is extracted. Purification is typically achieved through distillation or column

chromatography to yield the 1,4-adduct.
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Michael Addition Logical Flow

Step 1: Nucleophile Formation

Step 2: Conjugate Addition

Step 3: Protonation & Isolation
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Logical Flow of a Michael Addition Reaction.

Applications in Research and Development
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Methyl 3-pentenoate serves as an important intermediate in the synthesis of more complex

molecules.

Fine Chemicals and Fragrances: Its structure is a motif in various natural and synthetic

compounds, and it can be used as a starting material in the fragrance and flavor industry.[6]

Pharmaceuticals and Agrochemicals: The ability to form new carbon-carbon bonds via Diels-

Alder and Michael reactions makes it a useful precursor for creating cyclic and functionalized

scaffolds found in many pharmaceutical and agrochemical agents.[6]

Polymer Chemistry: It can be incorporated into polymer chains as a monomer to modify the

properties of materials, such as introducing flexibility or providing sites for further

functionalization.

Mechanistic Studies: Due to its relatively simple structure, it is employed in laboratories to

study the mechanisms, stereoselectivity, and regioselectivity of fundamental organic

reactions.[6]

This guide provides a foundational understanding of methyl 3-pentenoate for professionals in

the chemical sciences. The detailed protocols are representative, and specific reaction

conditions may require optimization based on the specific substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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